molecular formula C7H16N2O B1490143 1-(1-Aminopiperidin-3-yl)ethan-1-ol CAS No. 2098037-63-7

1-(1-Aminopiperidin-3-yl)ethan-1-ol

Cat. No.: B1490143
CAS No.: 2098037-63-7
M. Wt: 144.21 g/mol
InChI Key: INXIYVXMZSNKHD-UHFFFAOYSA-N
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Description

1-(1-Aminopiperidin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C7H15NO2. It is a derivative of piperidine, featuring an amino group and a hydroxyl group attached to the carbon chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Aminopiperidin-3-yl)ethan-1-ol can be synthesized through several methods, including:

  • Reduction of 1-(1-aminopiperidin-3-yl)ethanone: This involves the reduction of the carbonyl group to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Hydrolysis of 1-(1-aminopiperidin-3-yl)ethanone oxime: This method involves the hydrolysis of the oxime derivative to yield the hydroxyl group.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The choice of reducing agent and reaction conditions (temperature, pressure, solvent) is crucial to achieving the desired product.

Chemical Reactions Analysis

1-(1-Aminopiperidin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in 1-(1-aminopiperidin-3-yl)ethanone.

  • Reduction: The amino group can be reduced further to form a secondary amine.

  • Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or sulfonates.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation.

Major Products Formed:

  • Oxidation: 1-(1-aminopiperidin-3-yl)ethanone

  • Reduction: Secondary amines

  • Substitution: Halogenated derivatives

Scientific Research Applications

1-(1-Aminopiperidin-3-yl)ethan-1-ol has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a reagent in biochemical assays and studies involving enzyme inhibition.

  • Industry: It is used in the production of various chemical products, including polymers and agrochemicals.

Mechanism of Action

1-(1-Aminopiperidin-3-yl)ethan-1-ol is similar to other piperidine derivatives, such as 1-(3-aminopiperidin-1-yl)ethanone and 1-(3-aminopiperidin-1-yl)ethanol. These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the hydroxyl group in this compound makes it more reactive in certain chemical reactions compared to its counterparts.

Comparison with Similar Compounds

  • 1-(3-aminopiperidin-1-yl)ethanone

  • 1-(3-aminopiperidin-1-yl)ethanol

  • 1-(3-aminopiperidin-1-yl)propan-1-ol

Properties

IUPAC Name

1-(1-aminopiperidin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-6(10)7-3-2-4-9(8)5-7/h6-7,10H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXIYVXMZSNKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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